
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that belongs to the class of aromatic heterocyclic compounds . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluorophenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid”, involves various methods . One such method involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring, a fluorophenyl group, and a carboxylic acid group . The exact 3DScientific Research Applications
Medicinal Chemistry Applications
A study by Alam et al. (2010) focused on the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, using 4-fluoroaniline and ethylacetoacetate as starting materials. The research aimed at assessing the anti-inflammatory and antinociceptive activities through the rat paw edema method and thermal stimulus technique, respectively. It was found that certain compounds, including those involving 4-fluorophenyl, exhibited significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values, indicating their potential for further pharmacological development (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).
Synthetic Chemistry Applications
In another study, Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile, along with fluoroalkyl amino reagents (FARs), to synthesize novel pyrimidine scaffolds. This method provided efficient access to valuable building blocks for medicinal and agrochemical research, demonstrating the versatility and potential of incorporating 4-fluorophenyl groups into pyrimidine derivatives (Étienne Schmitt, B. Commare, A. Panossian, J. Vors, S. Pazenok, F. Leroux, 2017).
Pharmacological and Biological Activity
Seerden et al. (2014) explored the synthesis and structure-activity relationships of 4-(4'-fluorophenyl)imidazoles as selective kinase inhibitors, improving water solubility. This research highlighted the impact of incorporating a 4-fluorophenyl group into the imidazole structure on enhancing selectivity for specific kinases, such as p38α MAPK, CK1δ, and JAK2, offering insights into designing more effective therapeutic agents (J. Seerden, Gabriela Leusink-Ionescu, Titia E. Woudenberg-Vrenken, Bas Dros, G. Molema, J. Kamps, R. Kellogg, 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWMYSIYZWQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
CAS RN |
1092300-73-6 | |
| Record name | 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
amine](/img/structure/B1438930.png)
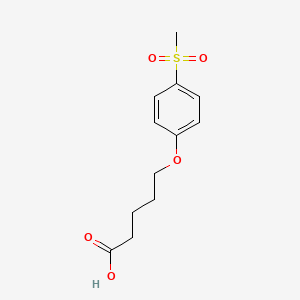
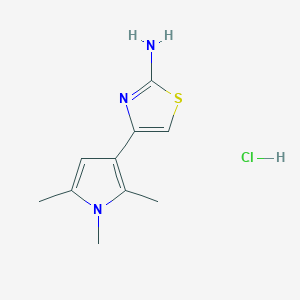
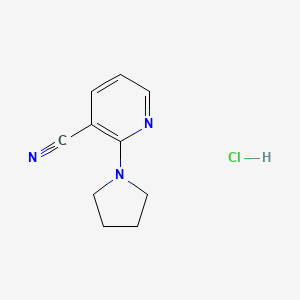
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
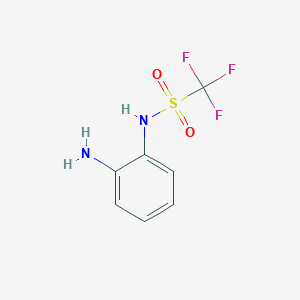
![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
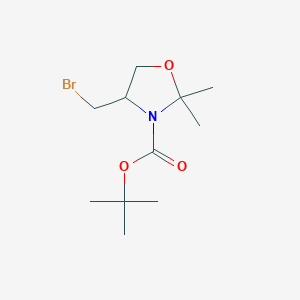
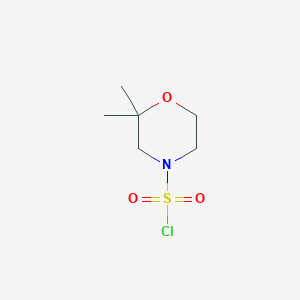
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)

